Cas no 2649083-21-4 (5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole)

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole structure
2649083-21-4 structure
Product name:5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
CAS No:2649083-21-4
MF:C8H9N3O
Molecular Weight:163.176561117172
CID:5911530
PubChem ID:165657941

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
    • EN300-1786285
    • 2649083-21-4
    • インチ: 1S/C8H9N3O/c1-11-7(2-5-10-11)8(3-4-8)9-6-12/h2,5H,3-4H2,1H3
    • InChIKey: WVYDHMKDQZRVPU-UHFFFAOYSA-N
    • SMILES: O=C=NC1(C2=CC=NN2C)CC1

計算された属性

  • 精确分子量: 163.074561919g/mol
  • 同位素质量: 163.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.2Ų
  • XLogP3: 1.4

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1786285-2.5g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
2.5g
$2520.0 2023-09-19
Enamine
EN300-1786285-10.0g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
10g
$5528.0 2023-06-02
Enamine
EN300-1786285-0.5g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
0.5g
$1234.0 2023-09-19
Enamine
EN300-1786285-0.1g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
0.1g
$1131.0 2023-09-19
Enamine
EN300-1786285-5.0g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
5g
$3728.0 2023-06-02
Enamine
EN300-1786285-1g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
1g
$1286.0 2023-09-19
Enamine
EN300-1786285-5g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
5g
$3728.0 2023-09-19
Enamine
EN300-1786285-0.25g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
0.25g
$1183.0 2023-09-19
Enamine
EN300-1786285-0.05g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
0.05g
$1080.0 2023-09-19
Enamine
EN300-1786285-1.0g
5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole
2649083-21-4
1g
$1286.0 2023-06-02

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole 関連文献

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazoleに関する追加情報

Introduction to 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole (CAS No. 2649083-21-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole, identified by the CAS number 2649083-21-4, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. The compound’s molecular framework integrates a cyclopropyl group with an isocyanate functional moiety, positioned at the 5-position of a methyl-substituted pyrazole ring. This distinctive structural configuration imparts exceptional reactivity and binding potential, making it a valuable scaffold for the development of novel bioactive molecules.

The isocyanate group (–N=C=O) in 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole serves as a highly reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives through condensation reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in the design of peptidomimetics and protease inhibitors, where the isocyanate functionality facilitates the formation of amide or urea bonds, mimicking natural peptide sequences while enhancing metabolic stability. Recent studies have highlighted its utility in generating constrained cyclic peptides, which exhibit improved binding affinities and selectivity toward target proteins.

Moreover, the cyclopropyl ring within this compound contributes to its pharmacological profile by introducing steric constraints and electronic effects that modulate receptor interactions. The three-membered cyclopropyl moiety is known to enhance binding affinity by occupying narrow binding pockets or by influencing conformational flexibility in protein targets. This feature has been particularly explored in the development of kinase inhibitors, where cyclopropyl-substituted pyrazoles have demonstrated enhanced potency against wild-type and mutant forms of kinases involved in cancer therapeutics.

In recent years, 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole has been investigated as a key intermediate in the synthesis of small-molecule inhibitors targeting bacterial resistance mechanisms. The compound’s ability to undergo facile derivatization has allowed researchers to develop novel antibiotics with improved efficacy against multidrug-resistant pathogens. Notably, derivatives of this scaffold have shown promising activity against gram-positive bacteria by interfering with essential bacterial processes such as cell wall synthesis or DNA replication. The incorporation of the isocyanate group into these derivatives enables the formation of covalent bonds with critical bacterial enzymes, leading to irreversible inhibition.

The pyrazole core of 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole is another critical feature that contributes to its biological relevance. Pyrazoles are well-documented scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer effects. The methyl substitution at the 1-position enhances lipophilicity, improving membrane permeability and thus oral bioavailability. This structural motif has been leveraged in the design of small molecules that modulate transcription factors and signaling pathways implicated in chronic diseases.

Advances in computational chemistry have further enhanced the utility of 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole as a drug discovery scaffold. Molecular docking studies have identified its potential as an inhibitor of enzymes involved in metabolic disorders such as diabetes and obesity. The compound’s ability to bind to ATP-binding pockets of metabolic enzymes suggests its role in modulating glucose homeostasis and lipid metabolism. These findings have prompted investigations into its derivatives as candidates for next-generation metabolic modulators.

The synthetic versatility of 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole has also been exploited in materials science applications beyond pharmaceuticals. The isocyanate group enables polymerization reactions, leading to the formation of novel polyurethane-based materials with tailored mechanical properties. These polymers exhibit enhanced thermal stability and biodegradability, making them suitable for use in biomedical devices such as drug-eluting stents or tissue engineering scaffolds.

Recent preclinical studies have demonstrated the potential therapeutic applications of 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole derivatives in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and interact with neuroprotective targets has been highlighted in animal models, where it exhibited attenuated neuroinflammation and oxidative stress markers. These findings underscore its promise as a lead compound for developing neuroprotective therapeutics.

The future direction of research on 5-(1-isocyanatocyclopropyl)-1-methyl-1H-pyrazole will likely focus on expanding its chemical diversity through innovative synthetic strategies and exploring new therapeutic modalities. Advances in bioprinting technologies may also enable the integration of this compound into smart drug delivery systems designed for targeted release in pathological tissues. As computational methods continue to refine virtual screening protocols, compounds derived from this scaffold are expected to emerge as key players in addressing unmet medical needs across multiple therapeutic areas.

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